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Compound of Interest

Compound Name: Trimethyl thiophosphate

Cat. No.: B087166 Get Quote

CAS Number: 152-18-1

This technical guide provides a comprehensive overview of trimethyl thiophosphate, also

known as O,O,O-trimethyl phosphorothioate, for researchers, scientists, and drug development

professionals. This document details its chemical and physical properties, experimental

protocols for its synthesis and application, and its toxicological profile.

Chemical and Physical Properties
Trimethyl thiophosphate is an organophosphorus compound with a range of applications

stemming from its chemical reactivity. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Trimethyl Thiophosphate
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Property Value Reference(s)

CAS Number 152-18-1 [1]

Molecular Formula C₃H₉O₃PS [1]

Molecular Weight 156.14 g/mol [1]

Appearance Colorless liquid [1]

Boiling Point 82 °C at 20 Torr

Melting Point >116 °C (decomposes)

Density 1.219 g/cm³

Solubility
Soluble in chloroform and

methanol (sparingly).

SMILES COP(=S)(OC)OC [1]

InChI Key
XWSLYQXUTWUIKM-

UHFFFAOYSA-N
[1]

Synthesis of Trimethyl Thiophosphate
The synthesis of O,O,O-trimethyl phosphorothioate can be achieved through the reaction of a

suitable phosphorus precursor with a methylating agent. A common industrial method involves

the reaction of phosphorus thiochloride with a methoxide source. Below is a representative

laboratory-scale experimental protocol based on analogous syntheses of related

organophosphorus compounds.

This protocol describes the synthesis of O,O,O-trimethyl phosphorothioate from phosphorus

thiochloride (PSCl₃) and sodium methoxide (NaOCH₃).

Materials:

Phosphorus thiochloride (PSCl₃)

Anhydrous methanol (CH₃OH)
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Sodium metal (Na) or commercial sodium methoxide solution

Anhydrous diethyl ether or dichloromethane (as solvent)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line,

nitrogen/argon manifold)

Magnetic stirrer and heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium Methoxide Solution:

Under an inert atmosphere (nitrogen or argon), carefully add small pieces of sodium metal

to anhydrous methanol in a flask equipped with a reflux condenser and a gas outlet. The

reaction is exothermic.

Allow the reaction to proceed until all the sodium has dissolved. The concentration of the

resulting sodium methoxide solution should be determined by titration.

Alternatively, a commercially available solution of sodium methoxide in methanol can be

used.

Reaction Setup:

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a

thermometer, place a solution of phosphorus thiochloride in an anhydrous, inert solvent

(e.g., diethyl ether or dichloromethane).

Cool the flask to 0-5 °C using an ice bath.

Addition of Sodium Methoxide:
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Slowly add the sodium methoxide solution from the dropping funnel to the stirred solution

of phosphorus thiochloride.

Maintain the reaction temperature between 0-10 °C throughout the addition to control the

exothermic reaction.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours to ensure complete reaction.

Work-up and Purification:

Filter the reaction mixture to remove the precipitated sodium chloride (NaCl).

Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution,

followed by water, and finally brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

The crude trimethyl thiophosphate can be purified by vacuum distillation.

Safety Precautions:

Phosphorus thiochloride is corrosive and toxic; handle it in a well-ventilated fume hood.

Sodium metal reacts violently with water; handle it with care under an inert atmosphere.

The reaction is exothermic and should be carefully controlled.

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat.

Applications in Drug Development and Research
Trimethyl thiophosphate and related phosphorothioates have garnered significant interest in

drug development, primarily in the field of antisense oligonucleotides.
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Phosphorothioate oligonucleotides are analogs of natural DNA and RNA where one of the non-

bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This

modification confers resistance to nuclease degradation, enhancing their therapeutic potential.

While trimethyl thiophosphate itself is not a direct reagent in the automated solid-phase

synthesis of these molecules, the formation of the phosphorothioate linkage is a critical step.

The introduction of the phosphorothioate linkage is achieved during the synthesis cycle by a

sulfurization step, which follows the coupling of a phosphoramidite monomer.

Workflow for a Single Synthesis Cycle:

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the

support-bound nucleoside.

Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite

monomer.

Sulfurization: Conversion of the newly formed phosphite triester linkage to a

phosphorothioate triester.

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

Detailed Sulfurization Step:

Reagents: A sulfur-transfer reagent is used. Common examples include 3H-1,2-benzodithiol-

3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), or 3-((dimethylamino-

methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).

Procedure: After the coupling step, the solid support is washed, and a solution of the

sulfurizing reagent in a suitable solvent (e.g., acetonitrile/pyridine) is introduced. The reaction

is typically rapid, converting the phosphite triester to the more stable phosphorothioate

triester.

The reaction of a phosphite with a sulfurizing agent can result in the formation of a trimethyl
thiophosphate-like linkage within the oligonucleotide backbone.

Toxicology and Biological Activity
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The primary mechanism of toxicity for trimethyl thiophosphate and other organophosphates

is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of

the nervous system.

Table 2: Acute Toxicity of Trimethyl Phosphorothioates

Compound Organism Route LD50 Reference(s)

O,O,S-Trimethyl

phosphorothioate
Rat Oral 15 mg/kg [2]

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine in

synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in

overstimulation of cholinergic receptors and disruption of nerve impulse transmission.

Organophosphates, including trimethyl thiophosphate, act as irreversible inhibitors of AChE

by phosphorylating the serine residue in the active site of the enzyme.
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Synthesis of Trimethyl Thiophosphate

Phosphorus Thiochloride (PSCl₃)

Reaction in Anhydrous Solvent
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Trimethyl Thiophosphate
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Caption: A generalized workflow for the laboratory synthesis of trimethyl thiophosphate.
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Mechanism of Acetylcholinesterase (AChE) Inhibition
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Caption: The signaling pathway of acetylcholinesterase inhibition by trimethyl thiophosphate.
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Solid-Phase Phosphorothioate Oligonucleotide Synthesis Cycle

Start Cycle
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Caption: The four-step cycle for solid-phase synthesis of phosphorothioate oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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